molecular formula C16H24N2O3S B4724109 N-[4-(1-azepanylsulfonyl)phenyl]-2-methylpropanamide

N-[4-(1-azepanylsulfonyl)phenyl]-2-methylpropanamide

Cat. No. B4724109
M. Wt: 324.4 g/mol
InChI Key: GWSPJJJDTKNZGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1-azepanylsulfonyl)phenyl]-2-methylpropanamide, also known as AZD 5363, is a small molecule inhibitor that targets AKT, a protein kinase that plays an important role in cell survival and proliferation. AZD 5363 has been shown to have potential therapeutic applications in a variety of diseases, including cancer, diabetes, and neurological disorders.

Mechanism of Action

N-[4-(1-azepanylsulfonyl)phenyl]-2-methylpropanamide 5363 inhibits AKT, a protein kinase that plays a key role in cell survival and proliferation. AKT is activated by various growth factors and cytokines and promotes cell survival by inhibiting apoptosis and promoting cell growth and proliferation. Inhibition of AKT by N-[4-(1-azepanylsulfonyl)phenyl]-2-methylpropanamide 5363 leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-[4-(1-azepanylsulfonyl)phenyl]-2-methylpropanamide 5363 has been shown to have a variety of biochemical and physiological effects. In cancer cells, it inhibits cell growth and proliferation, promotes apoptosis, and sensitizes cells to chemotherapy and radiation therapy. In diabetes research, it improves insulin sensitivity and glucose uptake. In neurological research, it has neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-[4-(1-azepanylsulfonyl)phenyl]-2-methylpropanamide 5363 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical and clinical trials, providing a wealth of data on its potential therapeutic applications. However, like all drugs, it has limitations. It may have off-target effects, and its efficacy and safety may vary depending on the disease and patient population.

Future Directions

There are several future directions for research on N-[4-(1-azepanylsulfonyl)phenyl]-2-methylpropanamide 5363. In cancer research, further studies are needed to determine its efficacy and safety in combination with other therapies, such as immunotherapy. In diabetes research, more studies are needed to determine its long-term effects on glucose control and insulin sensitivity. In neurological research, more studies are needed to determine its potential as a treatment for neurodegenerative diseases and its long-term effects on cognitive function. Additionally, more studies are needed to determine the optimal dosing and administration of N-[4-(1-azepanylsulfonyl)phenyl]-2-methylpropanamide 5363 in different disease states.

Scientific Research Applications

N-[4-(1-azepanylsulfonyl)phenyl]-2-methylpropanamide 5363 has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In cancer research, it has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and ovarian cancer. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In diabetes research, N-[4-(1-azepanylsulfonyl)phenyl]-2-methylpropanamide 5363 has been shown to improve insulin sensitivity and glucose uptake in animal models, suggesting its potential as a treatment for type 2 diabetes.
In neurological research, N-[4-(1-azepanylsulfonyl)phenyl]-2-methylpropanamide 5363 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-13(2)16(19)17-14-7-9-15(10-8-14)22(20,21)18-11-5-3-4-6-12-18/h7-10,13H,3-6,11-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSPJJJDTKNZGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.